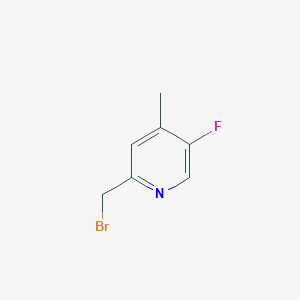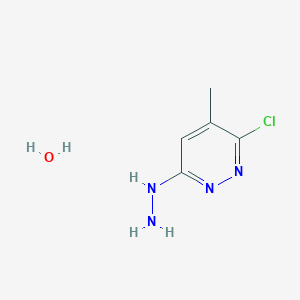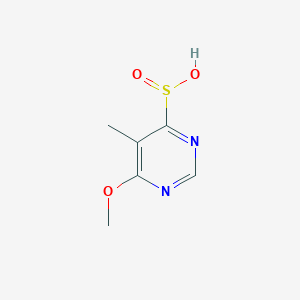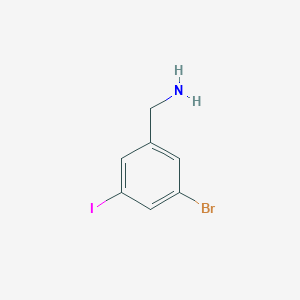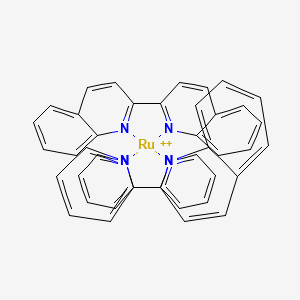
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) is a coordination compound that features ruthenium as the central metal ion coordinated to three different ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyridyl)-2-quinoline. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it a valuable subject in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) typically involves the coordination of ruthenium with the three ligands. The general synthetic route includes:
Ligand Preparation: The ligands 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyridyl)-2-quinoline are synthesized separately through established organic synthesis methods.
Coordination Reaction: Ruthenium trichloride (RuCl3) is commonly used as the ruthenium source. The ligands are mixed with RuCl3 in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is heated to facilitate the coordination of the ligands to the ruthenium ion.
Purification: The resulting complex is purified using techniques such as recrystallization or column chromatography to obtain the desired (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis of Ligands: Large-scale synthesis of the ligands using optimized reaction conditions to ensure high yield and purity.
Coordination Reaction in Industrial Reactors: The coordination reaction would be carried out in industrial reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ruthenium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the ruthenium center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like cerium(IV) ammonium nitrate (CAN) and reducing agents like sodium borohydride (NaBH4). These reactions are typically carried out in solvents such as acetonitrile or water under controlled temperatures.
Substitution Reactions: Ligand exchange reactions often use solvents like dichloromethane or ethanol, with the reaction conditions tailored to facilitate the substitution process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ruthenium center may result in higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Its electrochemical properties are exploited in the development of dye-sensitized solar cells and other electronic devices.
作用機序
The mechanism by which (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) exerts its effects involves:
Photophysical Processes: Upon light absorption, the compound undergoes electronic transitions that result in the generation of excited states. These excited states can transfer energy to other molecules or generate reactive species.
Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, such as DNA or proteins, leading to photochemical reactions that damage or modify these biomolecules.
類似化合物との比較
Similar Compounds
(2,2’-Bipyridine)(2,2’-biquinoline)ruthenium(II): Similar in structure but lacks the (2-pyridyl)-2-quinoline ligand.
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)platinum(II): Similar coordination environment but with platinum as the central metal ion.
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)osmium(II): Similar coordination environment but with osmium as the central metal ion.
Uniqueness
The uniqueness of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyridyl)-2-quinoline)ruthenium(II) lies in its specific combination of ligands and the central ruthenium ion, which imparts distinct photophysical and electrochemical properties. These properties make it particularly valuable in applications such as photodynamic therapy and dye-sensitized solar cells, where efficient light absorption and energy transfer are crucial.
特性
分子式 |
C42H30N6Ru+2 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;2-pyridin-2-ylquinoline;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C14H10N2.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-10H;1-8H;/q;;;+2 |
InChIキー |
RIJGQPXCPXHRDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=N3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




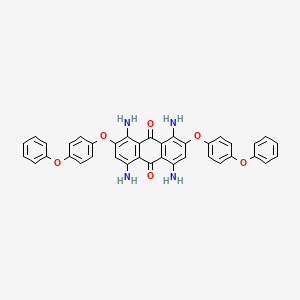
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)



![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
